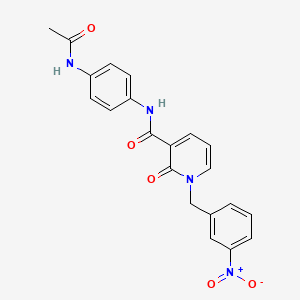
N-(4-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H18N4O5 and its molecular weight is 406.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridine derivatives, characterized by a dihydropyridine ring fused with various substituents. The presence of both acetamido and nitro groups suggests potential interactions with biological targets. Its molecular formula is C17H16N4O3 with a molecular weight of approximately 324.34 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells through ROS generation, which can lead to apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling or metabolic pathways, thereby affecting cellular functions. For example, compounds with similar structures have been observed to inhibit certain kinases or phosphatases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds in the dihydropyridine class. For instance, 4-nitro-substituted derivatives have demonstrated significant cytotoxicity against various tumor cell lines, including those resistant to conventional therapies. A notable study reported that these compounds preferentially target malignant cells while sparing normal cells .
Table 1: Summary of Biological Activities
Pharmacological Studies
Pharmacological evaluations indicate that compounds similar to this compound exhibit various activities such as anti-inflammatory and analgesic effects. These effects are likely mediated through modulation of inflammatory pathways and cytokine production.
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the condensation of appropriate anilines with aldehydes followed by cyclization reactions to form the dihydropyridine structure.
Synthetic Route Example:
- Condensation : React 4-acetamidophenylamine with 3-nitrobenzaldehyde.
- Cyclization : Use ethyl acetoacetate under basic conditions to form the dihydropyridine ring.
特性
IUPAC Name |
N-(4-acetamidophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-14(26)22-16-7-9-17(10-8-16)23-20(27)19-6-3-11-24(21(19)28)13-15-4-2-5-18(12-15)25(29)30/h2-12H,13H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJVANUOEHGKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














